sodium5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate is a chemical compound with the molecular formula C10H10N2O3Na It is a derivative of benzodiazole, a heterocyclic compound containing a benzene ring fused to a diazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate typically involves the reaction of 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. The reaction can be represented as follows:
5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid+NaOH→sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 5-methoxy-1H-indole-2-carboxylate
- Sodium 5-methoxy-1H-benzimidazole-2-carboxylate
- Sodium 5-methoxy-1-methyl-1H-indazole-2-carboxylate
Uniqueness
Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds
Eigenschaften
Molekularformel |
C10H9N2NaO3 |
---|---|
Molekulargewicht |
228.18 g/mol |
IUPAC-Name |
sodium;5-methoxy-1-methylbenzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3.Na/c1-12-8-4-3-6(15-2)5-7(8)11-9(12)10(13)14;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
KOZXBZZQOVISRW-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.